2-(2,6-Dichlorophenoxy)propanoic acid

Description

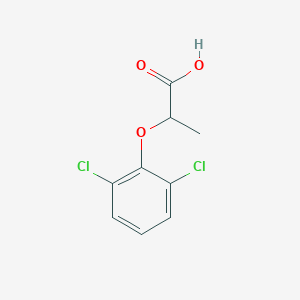

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSKVVDMNKQPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948003 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-90-3 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25140-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorophenoxy-alpha-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Dichlorophenoxy)propanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dichlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC5DE0C9OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Interactions and Mechanisms of Action

Auxin Mimicry and Plant Hormone Signaling Pathways

As a synthetic auxin, 2-(2,6-Dichlorophenoxy)propanoic acid functions as a plant growth regulator. At low concentrations, it can stimulate cell division and elongation, but at herbicidal concentrations, it induces uncontrolled and unsustainable growth, leading to damage of vascular tissues, stem curl-over, leaf withering, and ultimately, plant death. researchgate.netmt.gov This occurs because synthetic auxins like those in the phenoxy family persist longer in plant tissues compared to the rapidly inactivated natural auxin, IAA, resulting in a sustained and disruptive hormonal signal. nih.govamazonaws.com

The primary mode of auxin perception in plants involves a sophisticated co-receptor system. The core components are the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, which are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.govnih.gov Auxin acts as a "molecular glue," binding to a pocket on the TIR1/AFB protein and stabilizing its interaction with transcriptional repressor proteins known as Aux/IAA co-receptors. nih.govresearchgate.net This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govnih.gov

While direct binding studies for the 2,6-dichloro isomer are not extensively documented, research on the closely related and commercially significant analog, dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid), provides critical insights. Dichlorprop has been shown to bind effectively to the TIR1 receptor, demonstrating that phenoxypropanoic acids engage this primary auxin signaling pathway. nih.gov Different TIR1/AFB proteins exhibit varying affinities for different auxinic compounds, which contributes to the complexity of auxin response. nih.gov The binding affinity of various auxin herbicides to different receptor clades (TIR1, AFB2, AFB5) has been quantified, with dichlorprop and mecoprop (B166265) showing significantly higher binding to TIR1 compared to 2,4-D. nih.gov

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their expression. researchgate.net The herbicidal action of synthetic auxins is a direct consequence of this massive, uncontrolled shift in gene expression.

High concentrations of auxinic herbicides like 2,4-D, a related phenoxy compound, trigger a cascade of gene expression changes. This includes the upregulation of genes involved in the synthesis of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA). researchgate.net The induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis, leads to increased ethylene levels, which contributes to responses like leaf epinasty and senescence. researchgate.netnih.gov Similarly, the upregulation of genes like NCED1, a crucial enzyme in ABA biosynthesis, promotes stomatal closure and the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.gov

A hallmark of phenoxy herbicides is their selectivity, generally controlling broadleaf (dicotyledonous) weeds while leaving grass crops (monocotyledonous) unharmed. researchgate.netmt.gov This selectivity is not based on the primary mechanism of action, which is conserved across species, but rather on differences in herbicide translocation, metabolism, and sequestration. Tolerant species like grasses are often able to restrict the movement of the herbicide and metabolize it into non-toxic forms more rapidly than susceptible broadleaf species.

The efficacy of these herbicides can be species-specific even among susceptible plants. For example, studies on the control of multiple herbicide-resistant kochia (a broadleaf weed) showed that dichlorprop-p (B76475) (the active R-isomer of 2-(2,4-dichlorophenoxy)propanoic acid) applied alone provided only 26% to 58% control. However, when used in synergistic mixtures with other auxinic herbicides like dicamba (B1670444) and 2,4-D, control levels increased to 85% to 94%, highlighting the complex interactions that govern plant responses. cambridge.org

Cellular and Subcellular Effects in Plant Systems

The hormonal imbalance caused by this compound manifests in distinct and damaging cellular changes. The compound is thought to increase the plasticity of the cell wall, allowing for uncontrolled expansion. wikipedia.org This, coupled with the overproduction of proteins and ethylene, results in abnormal and excessive cell division and growth, particularly in meristematic tissues where cells are actively dividing. wikipedia.org

Broader Biological Activities and Molecular Targets of Related Propanoic Acid Derivatives (e.g., Enzyme Inhibition, Signal Transduction Pathways)

Beyond their use as herbicides, derivatives of aryl propanoic acid represent an important class of compounds with a wide spectrum of biological activities. A prominent example is their role as non-steroidal anti-inflammatory drugs (NSAIDs) in medicine. This activity stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation.

The table below summarizes some of the documented biological activities for this class of compounds.

| Biological Activity | Molecular Target/Mechanism | Example Compounds/Derivatives |

| Anti-inflammatory | Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes, suppressing prostaglandin (B15479496) synthesis. | Ibuprofen, Ketoprofen, Fenoprofen |

| Antimicrobial | Disruption of microbial metabolic pathways and enzyme inhibition through intracellular accumulation. | Propionic acid, various synthetic derivatives |

| Anticancer | Inhibition of thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis and cancer cell proliferation. | 4-hydroxybenzohydrazides |

| Anticonvulsant | Mechanism not fully elucidated, but activity observed in experimental models. | Various synthetic aryl propionic acid derivatives |

This table presents a summary of activities for the broader class of aryl propanoic acid derivatives.

Chiral Specificity of Biological Responses

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers: the (R)- and (S)-isomers. wikipedia.org For phenoxypropanoic acid herbicides, this stereochemistry is of paramount importance, as the biological activity is almost exclusively associated with one enantiomer.

Extensive research on the analog dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) has established that only the (R)-enantiomer, often designated dichlorprop-P, possesses herbicidal properties. wikipedia.orgapvma.gov.aucanada.ca The (S)-enantiomer is biologically inactive as a herbicide. This enantioselectivity is a critical aspect of the compound's interaction with the chiral environment of the plant's auxin receptor system.

This chiral specificity extends to its environmental fate and ecotoxicology. Studies on microbial degradation often show enantioselectivity. For instance, the bacterium Sphingomonas herbicidovorans degrades both enantiomers of dichlorprop but shows a preference for the (S)-enantiomer. nih.gov This organism also possesses separate, inducible, and carrier-mediated uptake systems for the (R)- and (S)-enantiomers, underscoring the high degree of stereochemical recognition at a cellular level. nih.gov Similarly, aerobic degradation of dichlorprop in sewage sludge occurs enantioselectively, with the (S)-enantiomer being degraded preferentially. scispace.com Enantioselective toxicity has also been observed in algae, where the herbicidally active R-isomer of a dichlorprop derivative was found to be more toxic than the S-isomer. researchgate.net

The table below summarizes the differential properties of the enantiomers of the related compound 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop).

| Property | (R)-Enantiomer (Dichlorprop-P) | (S)-Enantiomer |

| Herbicidal Activity | Active | Inactive |

| Toxicity to Algae | Higher toxicity observed | Lower toxicity observed |

| Microbial Uptake | Utilizes a specific, inducible transport system in S. herbicidovorans. nih.gov | Utilizes a separate, specific, inducible transport system in S. herbicidovorans. nih.gov |

| Microbial Degradation | Degraded by microbes, but often slower than the (S)-enantiomer. nih.govscispace.com | Preferentially degraded by some microbial communities. nih.govscispace.com |

This table is based on data for the analog 2-(2,4-dichlorophenoxy)propanoic acid and illustrates the principle of chiral specificity.

Environmental Fate and Biotransformation

Microbial Degradation Pathways

The primary route of dissipation for phenoxyalkanoic acid herbicides in the environment is microbial degradation. Soil and water microorganisms can utilize these compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. This biotransformation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions, 2-(2,6-dichlorophenoxy)propanoic acid is expected to undergo microbial degradation. Studies on the racemic mixture of dichlorprop (B359615) (2,4-isomer) have shown that dissipation is almost entirely controlled by soil microorganisms; in sterilized soil, degradation is negligible. nih.gov

A key feature of the microbial degradation of chiral herbicides like dichlorprop is enantioselectivity, where one stereoisomer (enantiomer) is degraded preferentially over the other. juniperpublishers.comscispace.com For dichlorprop (2,4-isomer), the (S)-enantiomer is often degraded faster than the herbicidally active (R)-enantiomer in soil environments. nih.govscispace.com This preferential degradation leads to an enrichment of the more persistent enantiomer in the environment. juniperpublishers.com The half-lives can vary significantly between the two forms, as shown in laboratory studies with different soils. nih.gov

Table 2: Enantioselective Degradation Half-Lives (DT50) of Dichlorprop in Agricultural Soils

| Enantiomer | Half-Life in Soil A (days) | Half-Life in Soil D (days) |

|---|---|---|

| S-dichlorprop | 8.22 | 8.06 |

| R-dichlorprop | 12.93 | 12.38 |

Data from a study on the 2,4-isomer of dichlorprop. nih.gov

The degradation pathway for phenoxypropanoic acids typically begins with the cleavage of the ether bond, catalyzed by specific dioxygenase enzymes, to release the corresponding phenol (B47542) and pyruvate. nih.gov For dichlorprop, this would yield 2,4-dichlorophenol (B122985) or, in the case of the subject compound, 2,6-dichlorophenol (B41786). Specific genes, such as rdpA and sdpA, have been identified in bacteria like Sphingobium that encode the enzymes responsible for degrading the (R)- and (S)-enantiomers, respectively. nih.gov

Following the initial cleavage, the resulting 2,6-dichlorophenol can be further mineralized. Various microorganisms have been shown to degrade 2,6-DCP, including the fungus Trichoderma longibraciatum and the bacterium Ralstonia sp. strain RK1. nih.govnih.gov The degradation pathway for 2,6-DCP by T. longibraciatum involves the attack of hydroxyl radicals on the aromatic ring, leading to the release of chloride ions. nih.gov Ralstonia sp. RK1 can use 2,6-DCP as a sole source of carbon and energy, completely mineralizing it. nih.gov Bacterial communities, particularly those involving genera like Sphingobium and Sphingopyxis, play a crucial role in the complete degradation process. nih.gov

The fate of phenoxyalkanoic acids can be very different in anoxic environments, such as saturated soils, sediments, and certain sewage sludge conditions. While the phenoxyacetic acid herbicide 2,4-D is known to degrade under anaerobic conditions, its propanoic acid counterparts, dichlorprop and mecoprop (B166265), have been found to be significantly more persistent. scispace.comsonar.ch

In laboratory studies using anaerobic sewage sludge, 2,4-D was completely removed within 17 days, with 2,4-dichlorophenol identified as the main metabolite. scispace.comsonar.ch In stark contrast, both the (R) and (S) enantiomers of dichlorprop and mecoprop persisted throughout the 49-day incubation period with no significant degradation observed. scispace.comsonar.ch This suggests that the microbial communities present in anaerobic sewage sludge lack the specific enzymes required to initiate the breakdown of the phenoxypropionic acid structure, despite being able to degrade the closely related phenoxyacetic acid structure. The high mobility and longer half-life of compounds like 2,4-D under anoxic conditions increases the potential for groundwater contamination. researchgate.net Given the observed persistence of the 2,4-isomer of dichlorprop under these conditions, it is likely that this compound would also exhibit high persistence in anoxic environments. scispace.com

Strain-Specific Degradation and Enantioselectivity (e.g., Sphingomonas herbicidovorans MH)

The soil bacterium Sphingomonas herbicidovorans MH is capable of utilizing both enantiomers of 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop) as a sole source of carbon and energy. nih.govnih.gov This degradation is, however, enantioselective, with a preferential degradation of the (S)-enantiomer over the (R)-enantiomer. nih.govnih.gov When presented with a racemic mixture of dichlorprop, S. herbicidovorans MH will metabolize the (S)-enantiomer at a faster rate. nih.gov For instance, in one study, (S)-dichlorprop was completely removed from the culture medium after 43 hours of incubation, whereas complete degradation of (R)-dichlorprop required 82 hours. nih.gov

This enantioselectivity is attributed to the presence of specific enzymes. Research has identified two distinct α-ketoglutarate-dependent dioxygenases in S. herbicidovorans MH that are involved in the degradation of the enantiomers of mecoprop, a structurally related phenoxypropanoic acid. nih.gov One dioxygenase is specific for the (R)-enantiomer, and the other is specific for the (S)-enantiomer. nih.gov The (S)-enantiomer-specific dioxygenase activity is constitutively expressed, while the (R)-enantiomer-specific enzyme is induced by the presence of the (R)-enantiomer. nih.gov It is proposed that a similar enzymatic system is responsible for the enantioselective degradation of dichlorprop. nih.gov

The degradation pathway for dichlorprop in S. herbicidovorans MH is believed to proceed through the formation of 2,4-dichlorophenol, which is then further metabolized via a modified ortho-cleavage pathway. nih.gov The initial step is the cleavage of the ether linkage of the phenoxypropanoic acid. Furthermore, the uptake of the dichlorprop enantiomers into the bacterial cell is an active, inducible process, with evidence suggesting the existence of three distinct proton gradient-driven transport systems: one for (R)-dichlorprop and (R)-mecoprop, another for (S)-dichlorprop and (S)-mecoprop, and a third for 2,4-D. nih.gov

| Enantiomer | Degradation Rate | Proposed Key Enzyme Type |

|---|---|---|

| (S)-dichlorprop | Faster | Constitutively expressed (S)-enantiomer-specific dioxygenase |

| (R)-dichlorprop | Slower | Inducible (R)-enantiomer-specific dioxygenase |

Plant Metabolism of Related Phenoxypropanoic Acids

Conjugation Pathways (e.g., Glucose Ester Formation)

In plants, a primary mechanism for the detoxification of xenobiotics, including herbicides with carboxylic acid moieties like phenoxypropanoic acids, is through conjugation with endogenous molecules. unl.edu This process, often referred to as Phase II metabolism, increases the water solubility of the compound, facilitating its sequestration into vacuoles or incorporation into cell wall components. One of the key conjugation reactions for herbicides possessing a carboxylic acid group is the formation of glucose esters. unl.edu

The reaction involves the esterification of the carboxylic acid group of the phenoxypropanoic acid with a glucose molecule. unl.edu This process is catalyzed by glucosyltransferases, which utilize uridine (B1682114) diphosphoglucose (UDPG) as the glucose donor. unl.edu While these enzymes are specific for UDPG, they often exhibit broad substrate specificity for a range of xenobiotics, which allows them to conjugate various herbicides. unl.edu The formation of a glucose ester of a phenoxypropanoic acid like dichlorprop renders it phytotoxically inactive. However, these glucose ester conjugates are not always stable and can be hydrolyzed back to the active herbicide by esterases within the plant. unl.edu

Hydroxylation and Dechlorination Mechanisms

The metabolism of phenoxypropanoic acids in plants can also involve Phase I reactions, such as hydroxylation and degradation of the side-chain. nih.gov Hydroxylation, the introduction of a hydroxyl (-OH) group, typically occurs on the aromatic ring of the molecule. This reaction is often catalyzed by cytochrome P450 monooxygenases. The addition of a hydroxyl group increases the polarity of the herbicide and provides a site for subsequent conjugation reactions (Phase II metabolism). nih.gov For phenoxy herbicides, ring hydroxylation is a known metabolic pathway. nih.gov

Degradation of the side-chain of dichlorprop can lead to the formation of 2,4-dichlorophenol. nih.gov This cleavage of the ether linkage effectively detoxifies the herbicide, as the herbicidal activity is associated with the entire molecule. While direct dechlorination of the aromatic ring has been observed in some microbial degradation pathways, in plants, the primary mechanism of detoxification related to the chlorine atoms is through the cleavage of the molecule, leading to chlorinated phenolic compounds that can then be further metabolized. researchgate.net

| Metabolic Pathway | Description | Outcome |

|---|---|---|

| Glucose Ester Formation | Conjugation of the carboxylic acid group with glucose. | Increased water solubility and detoxification. |

| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Increased polarity and preparation for conjugation. |

| Side-Chain Degradation | Cleavage of the ether linkage to form a phenol. | Detoxification of the herbicide. |

Mammalian Biotransformation and Metabolic Enzymes (e.g., Cytochrome P450 Monooxygenases)

In mammals, the biotransformation of xenobiotics like this compound is a crucial process for their detoxification and elimination from the body. This metabolism generally occurs in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

The initial metabolic step for dichlorprop in mammals is likely the cleavage of the ether bond, leading to the formation of 2,6-dichlorophenol. The metabolism of the closely related 2,4-dichlorophenol has been studied, and it is known to be metabolized by the cytochrome P450 (CYP) enzyme system, specifically by human CYP3A4. nih.gov This enzyme converts 2,4-dichlorophenol into metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. nih.gov It is plausible that 2,6-dichlorophenol, the expected metabolite of this compound, undergoes similar oxidative metabolism by CYP enzymes in the liver. researchgate.net

Following Phase I metabolism, the resulting phenolic metabolites and the parent compound can undergo Phase II conjugation reactions. nih.gov The primary conjugation pathways for phenols in mammals are glucuronidation and sulfation. core.ac.uk In studies with rats, 2,4-dichlorophenol was shown to be conjugated with glucuronic acid and sulfate (B86663) prior to excretion in the urine. core.ac.uk These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are highly water-soluble and are readily eliminated from the body. nih.govcore.ac.uk

Ecotoxicological Implications and Environmental Risk Assessment

Aquatic Ecotoxicity Profiles

A comprehensive search of available scientific literature and databases yielded no specific data on the aquatic ecotoxicity of 2-(2,6-Dichlorophenoxy)propanoic acid. While extensive information is available for the related isomer, 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop), this information is not applicable to the 2,6-dichloro isomer as per the specific constraints of this report.

Effects on Freshwater and Marine Algae

No studies detailing the effects of this compound on freshwater or marine algae species were identified. Therefore, no data on parameters such as EC₅₀ (half maximal effective concentration) for growth inhibition or other relevant endpoints can be provided.

Toxicity to Aquatic Invertebrates (e.g., Water Flea)

Specific toxicological data for this compound on aquatic invertebrates, such as the water flea (Daphnia magna), are not available in the reviewed literature. Consequently, acute toxicity values (e.g., LC₅₀ - lethal concentration for 50% of the test population) and chronic toxicity data are unknown for this compound.

Impacts on Freshwater and Saltwater Fish Species

No research was found that specifically investigates the impacts of this compound on either freshwater or saltwater fish species. As a result, critical toxicological endpoints, including acute LC₅₀ values and data on sublethal effects, remain undetermined for this chemical.

Terrestrial Ecotoxicity Profiles

Similar to the aquatic ecotoxicity data, there is a notable absence of research on the terrestrial ecotoxicological effects of this compound.

Bioaccumulation Potential within Food Webs

No data exists concerning the bioaccumulation potential of this compound. Key metrics used to assess this potential, such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF), have not been determined for this specific compound. Therefore, its propensity to accumulate in organisms and magnify through terrestrial or aquatic food webs is currently unknown.

Analytical Methodologies for Detection and Characterization

Advanced Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.

Several extraction techniques are employed to isolate phenoxypropanoic acids from diverse sample types.

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. For similar phenoxy acid compounds, samples are often acidified and passed through a C18 SPE column. epa.gov The compound of interest is retained on the solid phase while impurities are washed away. The analyte is then eluted with an appropriate solvent mixture, such as methanol (B129727)/acetone. epa.gov In some methods, an Oasis MCX, a mixed-mode cation exchange cartridge, is used for purification. epa.gov

Liquid-Liquid Extraction (LLE): Traditional LLE is also utilized. For instance, in the analysis of sewage sludge, samples are acidified to a pH of 1, and the analyte is extracted into an organic solvent like dichloromethane (B109758). scispace.com This process is often repeated to ensure efficient recovery of the compound. scispace.com

Supramolecular Solvent-Based Microextraction (SUSME): This is a modern and efficient microextraction technique. For the analysis of dichlorprop (B359615) (DCPP) enantiomers in natural waters, a method involving extraction into a supramolecular solvent made of reverse aggregates of dodecanoic acid has been developed. nih.govresearchgate.net This approach is followed by re-extraction of the analyte into an acetate (B1210297) buffer, achieving high concentration factors. nih.govresearchgate.net

Table 1: Comparison of Extraction Techniques for Phenoxypropanoic Acids

| Technique | Matrix | Sorbent/Solvent | Key Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Soil, Water | C18, Oasis MCX | Good cleanup, high recovery |

| Liquid-Liquid Extraction (LLE) | Sewage Sludge | Dichloromethane | Established method |

| Supramolecular Solvent-Based Microextraction (SUSME) | Natural Waters | Dodecanoic acid aggregates | High concentration factor, low solvent use |

Following initial extraction, cleanup steps are often necessary to remove co-extracted matrix components that could interfere with the analysis. SPE is inherently a cleanup procedure, but further refinement can be achieved. For example, by eluting the SPE cartridge with different solvent mixtures in sequence, fractions can be collected to separate metabolites from the parent compound. epa.gov For highly complex matrices such as animal tissues, specific cleanup procedures like anion exchange solid-phase extraction have been successfully applied to remove interferences before LC-MS/MS analysis. nih.gov

For analysis by Gas Chromatography (GC), acidic compounds like 2-(2,6-Dichlorophenoxy)propanoic acid require derivatization. This chemical modification is necessary to increase the analyte's volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.comresearchgate.netjfda-online.com

Common derivatization strategies include:

Alkylation (Methylation): The carboxylic acid group is converted into its methyl ester. This can be achieved by reacting the extract with reagents like boron trifluoride in methanol (BF₃/methanol) at an elevated temperature (e.g., 70°C for 30 minutes). epa.gov

Pentafluorobenzylation: This method involves converting the analyte into its pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr). scispace.comnih.gov This not only improves chromatographic properties but also significantly enhances sensitivity for electron capture detection (ECD) or mass spectrometry in negative ion mode. nih.gov

The choice of derivatization reagent depends on the analyte's functional groups and the desired analytical outcome. sigmaaldrich.comcolostate.edu

Chromatographic Separation and Detection Techniques

Chromatographic techniques are central to separating the analyte from other compounds in the prepared sample extract before its detection and quantification.

GC-MS is a powerful technique for the analysis of this compound, provided the compound is derivatized first. epa.gov The methylated or pentafluorobenzylated derivative is injected into the gas chromatograph, where it is separated from other components on a capillary column (e.g., a DB-5MS column). epa.govepa.gov The mass spectrometer then detects the separated derivative, providing both quantification and structural confirmation based on its mass-to-charge ratio and fragmentation pattern. nih.gov It is sometimes necessary to adjust GC/MS operating conditions or use an alternative column to resolve interfering peaks from the sample matrix. epa.gov

In recent years, LC-MS/MS has become the preferred method for analyzing acidic herbicides like this compound. lcms.cz Its primary advantage is the ability to analyze these polar, non-volatile compounds directly in their ionic form without the need for derivatization. lcms.cz

In a typical LC-MS/MS method, the sample extract is injected into a liquid chromatograph, often using a reverse-phase column (e.g., Synergi Hydro-RP). epa.gov The analyte is separated and then introduced into a tandem mass spectrometer. epa.govnih.govresearchgate.net Detection is commonly performed using an electrospray ionization (ESI) source operating in the negative ion mode, which is highly sensitive for deprotonated acids. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for trace-level analysis in complex matrices. epa.govnih.gov For instance, a method for dichlorprop enantiomers in water using LC-MS/MS achieved quantification limits as low as 4 ng L⁻¹. nih.govresearchgate.net

Table 2: Chromatographic Method Parameters for Dichlorprop Analysis

| Technique | Column Type | Derivatization | Detection Mode | Quantitation Limit (Example) |

|---|---|---|---|---|

| GC-MS | DB-5MS, DB-1701 | Required (e.g., Methylation) | Electron Impact (EI) | Not specified |

| LC-MS/MS | Synergi Hydro-RP, Chiral α-cyclodextrin | Not Required | Negative Ion ESI-MS/MS | 4 ng L⁻¹ (in water) nih.govresearchgate.net |

Chiral Chromatography for Enantiomeric Resolution (e.g., Chiralpak IA, Nucleodex columns)

Due to the presence of a chiral center at the alpha-carbon of the propanoic acid moiety, this compound exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers, which is essential as they can exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based columns, such as Chiralpak IA , are widely used for their broad applicability and high selectivity. researchgate.net These columns feature a chiral selector, often a derivative of cellulose (B213188) or amylose (B160209), immobilized onto a silica (B1680970) support. researchgate.netorganicchemistrydata.org The versatility of immobilized phases like Chiralpak IA allows for the use of a wide range of organic solvents as the mobile phase, including hexane, ethanol, methanol, and acetonitrile, as well as more polar solvents like ethyl acetate, dichloromethane (CH2Cl2), and methyl tert-butyl ether (MtBE). researchgate.netnist.gov This flexibility is critical for optimizing the separation by modifying the mobile phase composition to enhance enantioselectivity and resolution. docbrown.info For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and achieve baseline separation. organicchemistrydata.org

Cyclodextrin-based columns, such as those under the Nucleodex trade name, are also highly effective for resolving phenoxypropionic acid herbicides. hmdb.ca These CSPs consist of cyclodextrins bonded to a silica matrix. The separation mechanism involves the formation of temporary inclusion complexes between the analyte and the hydrophobic cavity of the cyclodextrin (B1172386) molecule. researchgate.net The differing stability of the diastereomeric complexes formed with the (R)- and (S)-enantiomers results in their chromatographic separation. For instance, a Nucleodex-α-PM column, which uses permethylated α-cyclodextrin as the CSP, has been successfully used to separate the enantiomers of the structurally similar herbicide dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid). hmdb.ca

The selection of the column and mobile phase is critical for achieving successful enantiomeric resolution. The table below summarizes typical conditions used for the chiral separation of related phenoxypropionic acids.

Table 1: Example Conditions for Chiral Chromatography of Phenoxypropionic Acids

| Parameter | Chiralpak IA | Nucleodex α-PM |

|---|---|---|

| Chiral Selector | Immobilized amylose derivative | Permethylated α-cyclodextrin |

| Mobile Phase | Hexane/Ethanol/TFA | Methanol/Phosphate (B84403) Buffer |

| Detection | UV (e.g., 230 nm) | UV (e.g., 230 nm) |

| Analyte Example | Mecoprop (B166265), Dichlorprop | (R)- and (S)-Dichlorprop |

Capillary Electrophoresis for Enantioseparation

Capillary electrophoresis (CE) offers an alternative, high-efficiency method for the enantioseparation of chiral acids like this compound. docbrown.infomdpi.com This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE). mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for this class of compounds. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector. The neutral exterior and hydrophobic inner cavity of the CD allow it to form transient host-guest complexes with the analyte enantiomers. The stability of these complexes differs for each enantiomer, leading to different apparent electrophoretic mobilities and, consequently, separation.

The optimization of enantioseparation by CE involves several key parameters:

Type and Concentration of Chiral Selector: Different CDs (e.g., β-CD, hydroxypropyl-β-CD) can be screened to find the one that provides the best selectivity. nih.gov

Background Electrolyte pH: The pH of the BGE affects the charge of the acidic analyte and the complexation equilibrium, playing a critical role in the separation. nih.gov

Buffer Concentration: This influences the ionic strength of the electrolyte and the electroosmotic flow. nih.gov

Applied Voltage: Higher voltages can lead to shorter analysis times but may generate Joule heating, which can affect resolution. nih.gov

For example, the enantiomers of the related compound 2-(3-chlorophenoxy)propionic acid have been partially resolved using β-cyclodextrin as a chiral selector in a sodium dihydrogen phosphate buffer. nih.gov

Table 2: Typical Parameters for Capillary Electrophoresis Enantioseparation

| Parameter | Typical Setting/Condition |

|---|---|

| Technique Mode | Capillary Zone Electrophoresis (CZE) |

| Chiral Selector (CS) | Cyclodextrins (e.g., β-CD, HP-β-CD) |

| Background Electrolyte | Phosphate or Acetate buffer |

| pH | Adjusted to optimize analyte charge and interaction with CS |

| Applied Voltage | 10-20 kV |

| Detection | UV (e.g., 230 nm) |

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy for this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm). The proton on the alpha-carbon (CH) of the propanoic acid group would likely appear as a quartet, coupled to the methyl protons. The methyl (CH₃) protons would appear as a doublet, coupled to the alpha-carbon proton. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet, often far downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show separate signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would have the largest chemical shift (typically >170 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with those directly bonded to chlorine atoms showing distinct shifts. The aliphatic carbons of the propanoic acid chain (CH and CH₃) would appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal (ppm) |

|---|---|---|

| -COOH | Broad singlet (>10 ppm) | ~170-175 |

| Aromatic CH | Multiplet (~7.0-7.4 ppm) | ~125-135 |

| Aromatic C-Cl | - | ~128-132 |

| Aromatic C-O | - | ~150-155 |

| Propanoic α-CH | Quartet (~4.5-5.0 ppm) | ~70-75 |

| Propanoic -CH₃ | Doublet (~1.6-1.8 ppm) | ~15-20 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on C-H stretching bands. A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1100-1300 cm⁻¹ region. Vibrations associated with the dichlorinated aromatic ring, including C-Cl stretching, would be observed in the fingerprint region (typically below 1000 cm⁻¹). Analysis of related compounds like 2,6-dichlorophenol (B41786) and 2-(2,4-dichlorophenoxy)acetic acid confirms these expected absorption regions. researchgate.netresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| Aliphatic C-H | Stretch | 2850-3000 |

| Carboxylic Acid C=O | Stretch | 1700-1730 (strong) |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether/Acid C-O | Stretch | 1100-1300 |

| Aromatic C-Cl | Stretch | 700-850 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₉H₈Cl₂O₃). The calculated monoisotopic mass for this compound is 233.98505 Da. nih.gov

Techniques such as electrospray ionization (ESI), often coupled with liquid chromatography and an Orbitrap mass analyzer, are commonly used. mdpi.com In addition to the molecular ion, HRMS can detect various adducts, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The presence of two chlorine atoms creates a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) that serves as an additional point of confirmation for the identity of the compound.

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂O₃ |

| Monoisotopic Mass | 233.98505 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ = 234.99288 m/z |

| Expected Ion (Negative Mode) | [M-H]⁻ = 232.97722 m/z |

| Key Isotopic Feature | Characteristic M, M+2, M+4 pattern due to two Cl atoms |

Genetic Basis of Herbicide Resistance

The foundation of herbicide resistance lies in the genetic variability within weed populations. The evolutionary process is influenced by factors such as gene mutation, the initial frequency of resistance alleles, inheritance patterns, weed fitness, mating systems, and gene flow. cambridge.org

Single nucleotide mutations in the gene that codes for a herbicide's target protein can lead to an amino acid substitution. nih.gov This change can disrupt the herbicide's ability to bind to the protein, rendering it ineffective, often without compromising the enzyme's natural function. nih.gov For aryloxyphenoxypropionate (APP) herbicides, a group chemically related to this compound, the target enzyme is acetyl-CoA carboxylase (ACCase). sdiarticle3.com Numerous mutations in the carboxyl-transferase (CT) domain of the plastidic ACCase gene have been identified that confer resistance. nih.govmdpi.com These mutations lead to specific cross-resistance patterns among different ACCase-inhibiting herbicides. nih.gov

Even before the commercial introduction of ACCase-inhibiting herbicides, mutations conferring resistance were found to exist in herbarium specimens of weed species, suggesting that resistance can evolve from standing genetic variation within a population rather than solely from new mutations. scielo.br

Below is a table detailing common mutations in the ACCase gene that result in resistance to ACCase inhibitors, including aryloxyphenoxypropionates.

| Amino Acid Substitution | Position | Weed Species Examples | Resistance Profile | Reference |

| Isoleucine → Leucine | 1781 | Lolium rigidum, Avena sterilis, Lolium multiflorum | Resistance to APP and some CHD herbicides. nih.govpnas.org | nih.govpnas.orgfrontiersin.org |

| Tryptophan → Cysteine | 1999 | Avena sterilis, Lolium rigidum | Confers resistance specifically to the APP herbicide fenoxaprop. nih.govpnas.org | nih.govpnas.org |

| Tryptophan → Cysteine | 2027 | Phalaris minor, Avena sterilis, Beckmannia syzigachne | Confers resistance to APP herbicides. nih.govpnas.orgnih.gov | nih.govpnas.orgnih.gov |

| Isoleucine → Asparagine | 2041 | Phalaris minor, Avena sterilis, Leptochloa fusca | Confers resistance to APP herbicides. nih.govpnas.orgbioone.org | nih.govpnas.orgbioone.org |

| Aspartate → Glycine | 2078 | Lolium rigidum, Avena sterilis, Lolium multiflorum | Confers resistance to many APP and CHD herbicides. nih.govpnas.orgfrontiersin.org | nih.govpnas.orgfrontiersin.org |

| Cysteine → Arginine | 2088 | Lolium rigidum, Leptochloa fusca | Confers resistance to APP and CHD herbicides. nih.govbioone.org | nih.govbioone.org |

| Glycine → Alanine | 2096 | Phalaris minor, Leptochloa fusca | Confers resistance to APP herbicides. nih.govbioone.org | nih.govbioone.org |

Note: Position numbers are based on the Alopecurus myosuroides plastid ACCase sequence.

Gene flow, through the movement of pollen or seeds from resistant populations, can introduce resistance alleles into previously susceptible populations. cambridge.org This process can significantly accelerate the spread of resistance, often proving more impactful than the occurrence of new mutations. cambridge.orgresearchgate.net Pollen-mediated gene flow is particularly effective in spreading resistance traits over distances and can facilitate the evolution of multiple-herbicide resistance by combining different resistance genes within a single plant or population. researchgate.net

The initial frequency of resistance alleles in a population is a key factor in how quickly resistance becomes widespread under herbicide selection pressure. cambridge.org In random-mating or highly outcrossing weed species, dominant resistance alleles increase in frequency more rapidly than recessive ones. cambridge.org The widespread movement of agricultural machinery and commodities can also contribute to seed-mediated gene flow, dispersing resistant individuals across vast geographical areas. nih.gov Studies on herbicide-resistant canola have demonstrated that gene flow between different resistant varieties can lead to the "stacking" of resistance traits in escaped populations, creating volunteers with resistance to multiple herbicides. environmentalconservationlab.comregulations.gov

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) is a primary mechanism through which weeds survive herbicide application. nih.gov It involves genetic modifications that directly affect the herbicide's molecular target. researchgate.net This can happen through alterations that reduce the herbicide's binding affinity or by increasing the amount of the target enzyme in the plant. nih.govpesticidestewardship.org

The most common TSR mechanism for ACCase inhibitors involves mutations that alter the amino acid sequence of the enzyme, specifically within the herbicide's binding site. nih.govbioone.org Aryloxyphenoxypropionate herbicides function by inhibiting the ACCase enzyme, which is crucial for fatty acid synthesis in grasses. sdiarticle3.comfrontiersin.org A single amino acid substitution in the carboxyl-transferase (CT) domain, where these herbicides bind, can reduce the binding affinity of the herbicide molecule. scielo.brfrontiersin.org This reduced affinity means the herbicide can no longer effectively inhibit the enzyme, allowing the plant to survive. nih.gov For example, computational modeling has shown that mutations like I1781M and I2041N result in decreased binding affinities for ACCase inhibitors. mdpi.com

While less common for ACCase inhibitors compared to mutations, an increase in the expression of the target gene can also confer resistance. pesticidestewardship.org This mechanism, known as gene amplification or overexpression, results in the plant producing significantly more of the target enzyme. researchgate.net Although the enzyme remains sensitive to the herbicide, the sheer quantity of enzyme molecules overwhelms the herbicide at standard application rates, allowing a sufficient level of metabolic function to be maintained for the plant's survival. nih.gov

Resistance to ACCase inhibitors due to gene overexpression is considered unusual. frontiersin.org However, it has been identified as the resistance mechanism in certain weed biotypes. For instance, a johnsongrass biotype was found to have a two to three times greater specific activity of ACCase, suggesting resistance was conferred by an overproduction of the enzyme. researchgate.net Gene amplification has also been noted as a potential TSR mechanism in other grass species resistant to ACCase inhibitors. nih.gov In contrast, this mechanism is well-documented for glyphosate resistance, where duplication of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene is a primary cause of resistance. nih.govnih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site, or that allow the plant to withstand the effects of the herbicide. nih.govmdpi.com NTSR is often a complex, multigenic trait that can confer resistance to multiple herbicides with different modes of action. frontiersin.orgfrontiersin.org

Key NTSR mechanisms include:

Enhanced Herbicide Metabolism: This is a common NTSR mechanism where the resistant plant can rapidly detoxify the herbicide into non-toxic or less toxic compounds. nih.govpesticidestewardship.org This metabolic degradation is often carried out by large enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govscielo.br Studies in various weed species have identified specific P450 and GST genes that are overexpressed in resistant populations, leading to enhanced metabolism of herbicides like fenoxaprop-p-ethyl. frontiersin.orgnih.gov

Reduced Herbicide Uptake and Translocation: Some plants exhibit resistance by reducing the absorption of the herbicide through the leaf cuticle or by limiting its movement (translocation) within the plant to the target site. nih.gov

Herbicide Sequestration: In this mechanism, the herbicide is moved from metabolically active parts of the cell, like the cytoplasm, to locations where it cannot cause harm, such as the vacuole or the cell wall. nih.govpesticidestewardship.org This compartmentalization effectively isolates the herbicide from its target enzyme. pesticidestewardship.org

NTSR has gained significant attention as a major threat to crop protection because it can lead to broad cross-resistance, making weed management more challenging. mdpi.comscielo.br

Research Applications and Future Perspectives

2-(2,6-Dichlorophenoxy)propanoic acid as a Chemical Tool in Plant Biology Research

Phenoxyacetic acid herbicides and their derivatives are widely used as chemical tools to investigate plant growth and development. mdpi.com Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are synthetic auxins that can induce physiological responses, making them valuable for studying hormone signaling pathways. mdpi.combiosynth.com In plant tissue culture, 2,4-D is often used to stimulate callus formation and somatic embryogenesis. mdpi.com

Similarly, dichlorprop (B359615), an isomer of the title compound, and its derivatives have been studied for their effects on rooting and other auxin-related responses. mdpi.com Given its structure, this compound is hypothesized to possess auxin-like activity. It could serve as a valuable tool for researchers in several ways:

Investigating Auxin Perception and Signaling: By comparing its effects to those of well-known auxins like 2,4-D and dichlorprop, researchers could probe the specificity of auxin receptors and downstream signaling components.

Structure-Activity Relationship Studies: The specific placement of chlorine atoms at the 2 and 6 positions of the phenyl ring, as opposed to the 2 and 4 positions in dichlorprop, provides a basis for comparative studies to understand how substituent positioning affects biological activity.

Herbicide Resistance Research: It could be used in studies to understand the mechanisms of herbicide resistance in various weed species, a significant area of agricultural research. chemimpex.com

The study of this compound could therefore contribute to a deeper understanding of fundamental plant processes and help address challenges in agriculture.

Development of Novel Analogs and Derivatives with Modified Biological Activity

The biological activity of phenoxypropanoic acids can be fine-tuned through chemical modification. Dichlorprop, for example, is often formulated as salts or esters to alter its solubility and uptake by plants. wikipedia.org Commercially available forms have included the 2-ethylhexyl ester and the dimethylamine salt. wikipedia.org Research has also explored the use of auxin ester prodrugs, which are inactive precursors that convert to the active auxin within the plant, offering a method for controlled release and potentially reduced phytotoxicity. mdpi.com

Following these established strategies, novel analogs and derivatives of this compound could be developed with modified properties. Potential modifications include:

Esterification: Converting the carboxylic acid group to various esters could enhance lipophilicity, potentially improving cuticle penetration and uptake in plants.

Salt Formation: Creating salts (e.g., with amines or alkali metals) could increase water solubility, which is advantageous for certain herbicide formulations.

Amide Synthesis: The synthesis of amide derivatives from the carboxylic acid could lead to compounds with entirely different biological activities or selectivities. Studies on other aryl propionic acid derivatives have shown that such modifications can lead to a wide range of biological effects, including anti-inflammatory and anticancer activities. orientjchem.org

The systematic synthesis and screening of such derivatives could lead to the discovery of new compounds with improved herbicidal efficacy, enhanced selectivity, or novel applications in plant science. mdpi.com

Bioremediation Strategies for this compound Contaminated Environments

Phenoxyalkanoic acid herbicides can persist in soil and water, leading to environmental contamination. nih.gov Bioremediation, which utilizes microorganisms to degrade pollutants, is considered an effective and environmentally sustainable method for cleaning up contaminated sites. mdpi.com Extensive research has identified numerous bacterial and fungal strains capable of degrading structurally similar herbicides like 2,4-D and dichlorprop. nih.govmdpi.com

The primary degradation pathway for these compounds often begins with the cleavage of the ether linkage, catalyzed by specific dioxygenase enzymes, such as those encoded by tfdA genes. nih.gov This is followed by the breakdown of the resulting dichlorophenol intermediate. nih.gov Microbial consortia, where different species work synergistically, have been shown to be particularly effective. nih.gov

For environments contaminated with this compound, bioremediation strategies would likely involve microbes known to degrade other chlorophenoxy herbicides.

Table 1: Microorganisms Involved in the Bioremediation of Related Phenoxy Herbicides

| Microorganism Genus | Degraded Compound(s) | Reference |

|---|---|---|

| Sphingobium | Dichlorprop, 2,4-D | nih.gov |

| Delftia | Dichlorprop | nih.gov |

| Pseudomonas | 2,4-D | mdpi.com |

| Cupriavidus | 2,4-D | mdpi.comnih.gov |

| Achromobacter | Dichlorprop, 2,4-D | nih.govmdpi.com |

| Sphingopyxis | Dichlorprop | nih.gov |

Future research would focus on isolating and characterizing microbial strains or consortia that can specifically and efficiently degrade this compound, potentially identifying novel catabolic genes and pathways in the process.

Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity or other properties of chemical compounds based on their molecular structures. mdpi.com These models are crucial in drug discovery, toxicology, and environmental science for screening new compounds and minimizing the need for extensive laboratory testing. nih.gov

For a series of related compounds like the dichlorophenoxypropanoic acid isomers, QSAR can elucidate the relationship between chemical structure and herbicidal activity. The models are built by calculating a set of molecular descriptors for each compound and correlating them with their measured biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity, Polarizability | Describe hydrophobicity, size, and electronic distribution. |

| Topological | Connectivity Indices, Shape Indices | Describe the atomic arrangement and branching of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic properties and reactivity of the molecule. |

| 3D/4D | Steric Fields, Hydrophobic Fields | Describe the three-dimensional properties and conformational flexibility of the molecule. nih.govnih.gov |

A QSAR model developed for phenoxypropanoic acids could be used to predict the herbicidal potency of this compound. Furthermore, such models can offer insights into the key structural features that determine activity, guiding the design of the novel derivatives discussed in section 8.2. mdpi.com By comparing the QSAR models for different isomers, researchers can better understand why, for example, the (R)-enantiomer of dichlorprop is active while the (S)-enantiomer is not, and how the specific placement of chlorine atoms influences the interaction with the target site in the plant. wikipedia.org

Q & A

Q. What are the recommended methods for synthesizing 2-(2,6-Dichlorophenoxy)propanoic acid in a laboratory setting?

A common approach involves esterification or condensation reactions. For example, dissolve 2,6-dichlorophenol in methanol with a strong acid catalyst (e.g., concentrated sulfuric acid) and react with propanoic acid derivatives under reflux. After 4–6 hours, precipitate the product using ice water, followed by filtration and recrystallization from ethanol . Adjust reactant ratios and reaction times based on the steric hindrance of the 2,6-dichloro substituent compared to other isomers.

Q. How should researchers handle and store this compound to ensure safety?

- Storage: Use tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Avoid proximity to oxidizers (e.g., peroxides, nitrates) and metals in moist environments due to incompatibility risks .

- Handling: Wear acid-resistant gloves, splash-resistant goggles, and lab coats. Implement engineering controls (e.g., fume hoods) to minimize inhalation exposure. Decontaminate spills with inert absorbents and dispose of waste via EPA-approved hazardous waste protocols .

Q. What analytical techniques are suitable for characterizing the structural properties of this compound?

- Nuclear Magnetic Resonance (NMR): Confirm proton environments and substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dichlorophenyl groups).

- Mass Spectrometry (MS): Identify molecular ions ([M+H]⁺ at m/z 235) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structural analogs like (±)-2-(3,5-Dichlorophenoxy)propanoic acid .

Advanced Research Questions

Q. How do the crystal packing interactions of this compound compare to its structural isomers, and what implications does this have for material design?

The 2,6-dichloro substitution creates steric hindrance, reducing symmetry and altering hydrogen-bonding motifs compared to 3,5- or 2,4-isomers. For example, the 2,6-isomer may form dimeric or chain-like structures via carboxylic acid O–H···O interactions. These differences impact solubility, melting points, and co-crystal formation, which are critical for designing agrochemical formulations or supramolecular materials .

Q. What are the challenges in achieving enantiomeric purity for this compound, and what chiral resolution methods are effective?

The compound’s chiral center (at the propanoic acid moiety) necessitates enantioselective synthesis or resolution. Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic kinetic resolution with lipases. The (R)-enantiomer, for instance, shows distinct biological activity and can be isolated using these methods .

Q. How does the environmental persistence of this compound impact its use in agricultural research, and what mitigation strategies exist?

Studies on microbial degradation in sand filters indicate moderate persistence (half-life >30 days under aerobic conditions). To mitigate environmental risks, pair field applications with bioaugmentation (e.g., Sphingomonas spp. inoculants) or advanced oxidation processes (AOPs) for water treatment .

Q. What contradictions exist in the reported physicochemical properties of this compound, and how can researchers resolve these discrepancies?

Discrepancies in water solubility (reported as insoluble or slightly soluble) may arise from polymorphic forms or impurities. Standardize testing protocols (e.g., OECD 105 shake-flask method) and characterize batches via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound, and how should exposure parameters be optimized?

Use human epithelial cell lines (e.g., HEK-293 or A549) for preliminary toxicity screening. Conduct dose-response assays (0.1–100 µM) over 24–72 hours, monitoring markers like lactate dehydrogenase (LDH) release and mitochondrial membrane potential. Cross-validate with ex vivo models (e.g., zebrafish embryos) to assess developmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.